molecular formula C16H22N2O3S B7037474 N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide

N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B7037474
M. Wt: 322.4 g/mol
InChI Key: RXMJRDKSJHDHLZ-UHFFFAOYSA-N
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Description

N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-5-9-18-10-8-15(16(18)19)17(4)22(20,21)14-7-6-12(2)13(3)11-14/h5-7,11,15H,1,8-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMJRDKSJHDHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCN(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.

    Alkylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It may be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
  • 3,4-dimethyl-N-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Uniqueness

N,3,4-trimethyl-N-(2-oxo-1-prop-2-enylpyrrolidin-3-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of multiple methyl groups and the prop-2-enyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

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